4-[5-(Pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine trihydrochloride is a chemical compound with significant potential in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 252.75 g/mol. The compound is classified as a pharmaceutical intermediate, often utilized in the synthesis of various bioactive molecules.
This compound falls under the category of imidazole derivatives, which are known for their diverse biological activities, including antimicrobial and antifungal properties. The presence of both pyridine and imidazole rings suggests potential interactions with biological targets, particularly in drug development contexts.
The synthesis of 4-[5-(pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine trihydrochloride typically involves multi-step organic reactions, including:
Technical details regarding specific reagents and conditions vary based on the synthetic route chosen but generally involve standard organic synthesis techniques such as reflux, chromatography for purification, and crystallization to achieve the trihydrochloride salt form .
The molecular structure of 4-[5-(pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine trihydrochloride features a butyl chain connected to an imidazole ring that is further substituted with a pyridine group. The trihydrochloride form indicates that three hydrochloric acid molecules are associated with the amine group, enhancing solubility in aqueous environments.
The structural representation can be visualized using molecular modeling software, providing insights into the spatial arrangement of atoms and potential active sites for biological interaction.
The compound may undergo several chemical reactions typical for amines and heterocycles:
Technical details surrounding these reactions include reaction conditions such as temperature, solvent choice, and catalysts that may be employed to facilitate desired transformations .
The mechanism of action for 4-[5-(pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine trihydrochloride is largely dependent on its interaction with specific biological targets. Compounds containing imidazole and pyridine motifs often modulate enzyme activities or receptor interactions:
Data supporting these mechanisms typically come from pharmacological studies that assess binding affinities and functional outcomes in biological systems .
The physical properties of 4-[5-(pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine trihydrochloride include:
Chemical properties include:
Relevant data regarding these properties are crucial for handling and application in laboratory settings .
4-[5-(Pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine trihydrochloride has several applications:
The pyridine-imidazole hybrid represents a privileged scaffold in medicinal chemistry due to its versatile pharmacological profile and ability to engage in key molecular interactions. This bifunctional architecture combines the hydrogen-bond accepting capability of the pyridine nitrogen with the hydrogen-bond donating/accepting properties of the imidazole ring. The resulting electronic asymmetry enables high-affinity binding to diverse biological targets, particularly those within the central nervous system (CNS) and oncology-related pathways [7].
Recent studies demonstrate that pyridine-imidazole hybrids serve as merged pharmacophores capable of simultaneous modulation of multiple targets. The structural analogy to histamine H3 receptor (H3R) antagonists like pitolisant (which itself exhibits nanomolar affinity at sigma-1 receptors) highlights their intrinsic polypharmacological potential [7]. In the specific case of 4-[5-(Pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine derivatives, the protonatable butanamine side chain extends from the imidazole C2 position, creating an optimal spatial arrangement for target engagement. Molecular modeling reveals that:
Table 1: Key Structural Features of Pyridine-Imidazole Hybrids and Biological Correlates
Structural Element | Molecular Properties | Biological Significance |
---|---|---|
Pyridine ring | Hydrogen-bond acceptor, moderate lipophilicity | Target recognition in enzymatic clefts and receptor binding pockets |
Imidazole ring | Hydrogen-bond donor/acceptor, aromatic character | Participation in π-stacking; metal chelation potential |
Butanamine linker | Flexible aliphatic chain with terminal amine | Enables membrane penetration and ionic binding interactions |
Trihydrochloride salt | Enhanced water solubility | Improved bioavailability for in vivo efficacy studies |
This hybrid architecture underpins the compound's relevance in developing multitarget ligands, particularly for neurological disorders where simultaneous modulation of histaminergic and sigma receptor systems shows therapeutic promise [7]. The structural similarity to advanced preclinical candidates suggests potential applications in pain management, neurodegenerative diseases, and cognitive disorders, though specific indications require further validation.
Butanamine-linked heterocycles represent a strategic evolution in drug design aimed at optimizing pharmacokinetic properties while maintaining target affinity. The four-carbon chain terminating in a primary amine provides:
Early development focused on benzimidazole derivatives like 2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride, where the shorter ethylamine linker limited conformational flexibility and reduced CNS penetration. The extension to butanamine spacers marked a significant advancement observed in patent literature from 2010 onward [6] [9]. This evolution is exemplified in kinesin spindle protein (KSP) inhibitors for oncology, where butanamine-linked imidazoles demonstrated superior target affinity compared to ethylene diamine analogs. The structural requirement was rigorously established through comparative SAR studies showing a 3-5 fold affinity increase with butanamine versus propylamine linkers in enzymatic assays [9].
Table 2: Evolution of Amine-Linked Imidazole Therapeutics
Structural Generation | Representative Compound | Therapeutic Application | Key Limitations |
---|---|---|---|
Ethylamine-linked | 2-(1H-Benzo[d]imidazol-2-yl)ethanamine hydrochloride | Antifungal agents | Low oral bioavailability; limited CNS penetration |
Propylamine-linked | 4-(1-Ethyl-1H-imidazol-2-yl)butan-1-amine | Antimicrobial precursors | Moderate metabolic instability |
Butanamine-linked | 4-[5-(Pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine | Multitarget CNS ligands | Requires salt formation for optimal solubility |
Butanamine trihydrochloride | 4-[5-(Pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine trihydrochloride | Advanced preclinical candidates | Enhanced solubility while maintaining target affinity |
The specific integration of pyridine at the imidazole C5 position (rather than C4) emerged as a critical design refinement, as evidenced by sigma receptor binding studies. Compounds featuring 5-(pyridin-2-yl) substitution exhibited 20-100 fold greater σ1R affinity compared to 4-pyridyl isomers, attributed to optimal vector alignment with the σ1R hydrophobic subpockets [7]. This structural insight directly informed the development of 4-[5-(Pyridin-2-yl)-1H-imidazol-2-yl]butan-1-amine derivatives as high-priority candidates for neurological indications. The trihydrochloride salt form (CAS# 2059944-53-3) subsequently addressed crystallization and solubility challenges associated with the free base (CAS# 1343614-46-9), enabling advancement into preclinical efficacy models [1] .
"Many literature data clearly indicate high preclinical efficacy of individual selective σ1 or H3R ligands in various pain models... our research might be a breakthrough in the search for novel, dual-acting compounds that can improve existing pain therapies" [7].
Cardiovascular and Metabolic Diseases: The compound's structural relationship to arginase inhibitors (ES2729936T3) suggests possible applications in endothelial dysfunction and atherosclerosis. While not directly tested, molecular similarity to known inhibitors indicates potential for modulating nitric oxide pathways [5].
Table 4: Therapeutic Areas and Molecular Mechanisms of Action
Therapeutic Area | Potential Molecular Targets | Evidence Level | Patent/Publication Support |
---|---|---|---|
Neuropathic pain | Dual H3R antagonist / σ1R antagonist | High (direct analogs tested) | Sigma receptor study [7] |
Neurodegenerative disorders | Sigma-1 receptor chaperone activity | Moderate (mechanistic analogy) | PMC8739840 [7] |
Bacterial infections | LpxC inhibition (Gram-negative) | Moderate (structural similarity) | WO2018216822A1 [10] |
Cancer | Kinesin spindle protein inhibition | Moderate (patent coverage) | EP1765789A1 [9] |
Cardiovascular disease | Arginase inhibition | Low (remote structural analogy) | ES2729936T3 [5] |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: